molecular formula C19H22ClN3O5S B2492640 N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide CAS No. 1251669-69-8

N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide

Cat. No. B2492640
CAS RN: 1251669-69-8
M. Wt: 439.91
InChI Key: NKJVWLSAZKSCQS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves linear synthesis techniques and characterization through methods such as LCMS, IR, 1H and 13C spectroscopies, and elemental analysis. For instance, novel derivatives of similar structures have been synthesized and screened for their biological activities, showing the importance of careful design and synthesis in achieving targeted biological effects (Vinayak et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds like N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide is analyzed through spectral data, including IR, 1H-NMR, and mass spectrometry. These analyses provide insights into the molecular conformation, functional groups, and overall molecular architecture, essential for understanding the compound's chemical behavior and potential interactions with biological targets.

Chemical Reactions and Properties

The chemical reactivity of such compounds can involve interactions with primary amines or heterocyclic amines, leading to the formation of Schiff bases or other nitrogen-containing heterocycles. This reactivity is crucial for modifying the compound to enhance its biological activity or to tailor its physical and chemical properties for specific applications (Khalid et al., 2014).

Scientific Research Applications

Pharmacological Characterization and Potential Therapeutic Applications

Compounds structurally related to N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide have been characterized for their affinity towards various receptors, demonstrating significant potential in treating disorders related to receptor dysregulation. For instance, compounds with piperidinyl sulfonyl moieties have been explored for their high-affinity antagonism towards specific receptors, showing therapeutic potential in depression and addiction disorders through modulation of receptor activity (Grimwood et al., 2011).

Synthetic Applications and Methodological Advances

The structural complexity of these compounds underscores their significance in synthetic chemistry, where they serve as key intermediates in the synthesis of more complex molecules. Research into their synthesis has led to methodological advancements, including novel approaches to N-arylation and sulfonylation that are broadly applicable in the synthesis of pharmaceuticals and agrochemicals. This includes the exploration of microwave-assisted syntheses, offering insights into more efficient, sustainable, and economically viable production methods for similar compounds (Virk et al., 2018).

Antimicrobial and Insecticidal Research

Some derivatives have been evaluated for their antimicrobial and insecticidal properties, showing promising results against various bacterial strains and pests. This highlights the potential of such compounds in developing new, more effective agents for pest control and the treatment of infectious diseases. The research in this area not only contributes to our understanding of how structural features correlate with biological activity but also aids in the discovery of novel agents with improved efficacy and safety profiles (Patel & Agravat, 2009).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-3-piperidin-1-ylsulfonylpyridin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O5S/c1-28-16-8-7-14(20)12-15(16)21-18(24)13-22-9-5-6-17(19(22)25)29(26,27)23-10-3-2-4-11-23/h5-9,12H,2-4,10-11,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKJVWLSAZKSCQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide

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